molecular formula C9H9BrN2 B8652841 2-Amino-2-(3-bromo-phenyl)-propionitrile

2-Amino-2-(3-bromo-phenyl)-propionitrile

Cat. No. B8652841
M. Wt: 225.08 g/mol
InChI Key: NMINVRPXZJMMLL-UHFFFAOYSA-N
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Patent
US08609660B2

Procedure details

rac-2-Amino-2-(3-bromo-phenyl)-propionitrile (20 g, 88.9 mmol) was dissolved in HCl/MeOH (500 mL) and the mixture was refluxed for 4 days. After cooling to room temperature, AcOEt (100 mL) and water (100 mL) were added and the mixture was extracted with AcOEt (2×100 mL). The combined aqueous layers were basified with aqueous ammonia solution until pH 8 and extracted with AcOEt (5×100 mL). The combined organic layers were dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield rac-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (10.6 g, 46% yield) as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[CH:7]=1)([CH3:5])[C:3]#N.C[CH2:14][O:15]C(C)=O.[OH2:19]>Cl.CO>[CH3:14][O:15][C:3](=[O:19])[C:2]([NH2:1])([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[CH:7]=1)[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(C#N)(C)C1=CC(=CC=C1)Br
Name
Quantity
500 mL
Type
solvent
Smiles
Cl.CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C1=CC(=CC=C1)Br)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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